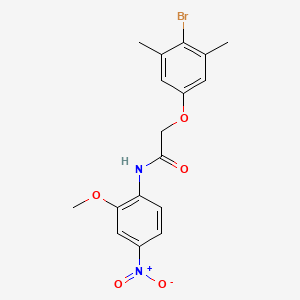
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide
Descripción general
Descripción
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexyl group attached to the nitrogen atom of the amide, and a 2-methoxy-4-nitrophenyl group attached to the carbonyl carbon
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions of amides with biological targets, providing insights into their mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-cyclohexylpropanoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction conditions: The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the amide bond is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Using automated reactors to control temperature, pressure, and reaction time precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and an appropriate nucleophile.
Major Products
Reduction: 3-cyclohexyl-N-(2-amino-4-nitrophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which 3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The interaction with molecular targets can lead to the modulation of biochemical pathways, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
3-cyclohexyl-N-(2-methoxy-5-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.
Uniqueness
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(2-methoxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-15-11-13(18(20)21)8-9-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIBCCMVMDQIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methoxypropyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate](/img/structure/B4003106.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}pyrrolidine oxalate](/img/structure/B4003109.png)
![4-[2-(2-Methyl-6-prop-2-enylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003111.png)
![2-{2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETIC ACID](/img/structure/B4003120.png)
![1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4003121.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4003132.png)
![4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4003138.png)
![1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine](/img/structure/B4003142.png)
![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4003150.png)
![2-[2-(2-ethylanilino)-2-oxoethoxy]-N-pyridin-3-ylbenzamide](/img/structure/B4003153.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4003161.png)
![1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole;oxalic acid](/img/structure/B4003164.png)

![2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4003195.png)
